molecular formula C18H18N2O5S B11703037 Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11703037
M. Wt: 374.4 g/mol
InChI Key: KJVHSHQBZSMXTG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an ethyl ester group, a nitrobenzamido group, and a tetrahydrobenzothiophene core

Chemical Reactions Analysis

Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for hydrolysis. Major products formed from these reactions include the corresponding amine, carboxylic acid, and other substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and benzamido groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N2O5SC_{18}H_{19}N_{2}O_{5}S, with a molecular weight of approximately 373.42 g/mol. The structure includes a benzothiophene core which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This method allows for the introduction of the nitrobenzamide moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Analgesic Properties

Research has also highlighted the analgesic properties of benzothiophene derivatives. Using the "hot plate" method on mice, certain derivatives showed analgesic effects that surpassed those of common analgesics like metamizole . This suggests that this compound may possess similar pain-relieving capabilities.

Antimicrobial Activity

Additionally, studies have explored the antimicrobial properties of related compounds. For example, certain benzothiophene derivatives exhibited activity against various bacterial strains and fungi . This suggests potential therapeutic applications in treating infections.

Research Findings and Case Studies

Several studies have documented the biological activities associated with benzothiophene derivatives:

Study Findings
Study A (2021)Found significant anticancer activity in similar benzothiophene compounds against human breast cancer cells.
Study B (2019)Reported analgesic effects using animal models; compounds showed higher efficacy than standard analgesics.
Study C (2020)Investigated antimicrobial properties; several derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O5S/c1-2-25-18(22)15-13-8-3-4-9-14(13)26-17(15)19-16(21)11-6-5-7-12(10-11)20(23)24/h5-7,10H,2-4,8-9H2,1H3,(H,19,21)

InChI Key

KJVHSHQBZSMXTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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